2-(5-chloro-1,3-thiazol-4-yl)acetic acid
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Overview
Description
2-(5-chloro-1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C5H4ClNO2S and its molecular weight is 177.61 g/mol. The purity is usually 95.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-chloro-1,3-thiazol-4-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "5-chloro-1,3-thiazole-4-carboxylic acid", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: 5-chloro-1,3-thiazole-4-carboxylic acid is reacted with bromoacetic acid in the presence of sodium hydroxide to form 2-(5-chloro-1,3-thiazol-4-yl)acetic acid.", "Step 2: The reaction mixture is then acidified with hydrochloric acid to obtain the crude product.", "Step 3: The crude product is extracted with diethyl ether and the organic layer is washed with water.", "Step 4: The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to obtain the pure product." ] } | |
CAS No. |
1538357-64-0 |
Molecular Formula |
C5H4ClNO2S |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
2-(5-chloro-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-3(1-4(8)9)7-2-10-5/h2H,1H2,(H,8,9) |
InChI Key |
UKFZUOHIHGDMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)Cl)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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